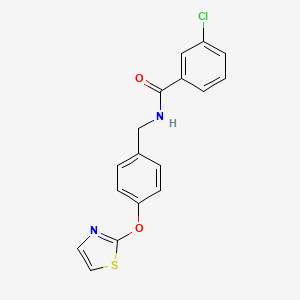

![molecular formula C14H12ClN3O2S B2430156 3-クロロ-2-メチル-N-(ピラゾロ[1,5-a]ピリジン-5-イル)ベンゼンスルホンアミド CAS No. 2034239-42-2](/img/structure/B2430156.png)

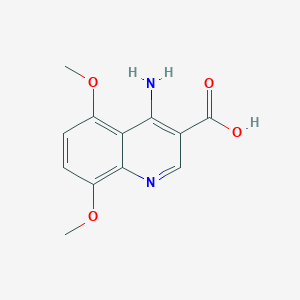

3-クロロ-2-メチル-N-(ピラゾロ[1,5-a]ピリジン-5-イル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which are related to the compound , has been studied extensively. A family of these compounds has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Another study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied. The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, a compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in a compound bearing an EDG in the same position .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines have been analyzed. They have tunable photophysical properties, and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学的研究の応用

- ピラゾール類(ピラゾリン類を含む)は、抗菌および抗真菌作用を示すことが実証されています。 研究者らは、微生物感染症の治療におけるそれらの可能性を探求してきました 。この化合物の構造は、特定の病原体に対する有効性に寄与する可能性があります。

- この化合物がAchE活性に与える影響を調査することは重要です。AchEは神経インパルス伝達において重要な役割を果たします。 その活性の変化は、生物における行動の変化や運動障害につながる可能性があります .

- さらに、マロンジアルデヒド(MDA)レベルを評価することで、酸化ストレスと細胞損傷に関する洞察が得られます。 MDAは、酸化損傷のバイオマーカーとして役立ちます .

- 窒素が融合したピラゾロ誘導体は、染料業界で有用な中間体として役立ちます。 それらは、半導体および有機発光ダイオード(OLED)として応用されています .

- 一部のピラゾロ化合物は、強力な抗がん作用を示します。 研究者らは、MCF-7やHCT-116などの癌細胞株に対する細胞毒性を観察しています .

- この化合物の構造と修飾は、次世代TRK阻害剤としての有効性に貢献する可能性があります。 TRK阻害剤は、TRK融合陽性がんの治療のために検討されています .

抗菌および抗真菌活性

神経毒性およびアセチルコリンエステラーゼ(AchE)阻害

がん治療法

染料産業と半導体

抗がん剤の可能性

次世代TRK阻害剤

要約すると、この多面的な化合物は、抗菌活性からがん治療まで、さまざまな分野で有望です。研究者らは、その完全な可能性を解き明かし続けており、科学界においてエキサイティングな研究対象となっています。 🌟

作用機序

Target of Action

The primary target of the compound 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Result of Action

The compound’s action results in significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . Additionally, it induces apoptosis within HCT cells .

将来の方向性

The future directions in the research of pyrazolo[1,5-a]pyrimidines and related compounds involve further exploration of their potential applications. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and has potential for further exploration . The development of new synthesis processes is also a key area of future research .

生化学分析

Biochemical Properties

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They interact with various biomolecules, but the specific enzymes, proteins, and other biomolecules that 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide interacts with are yet to be identified.

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines

Dosage Effects in Animal Models

The effects of 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide at different dosages in animal models have not been reported yet. Studies on related compounds have shown cytotoxic activities against various cell lines at different concentrations

特性

IUPAC Name |

3-chloro-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c1-10-13(15)3-2-4-14(10)21(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIXJLLQKJWKCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2430073.png)

![1,3-Dimethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2430079.png)

![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)

![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)

![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)

![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)